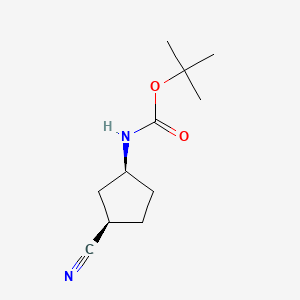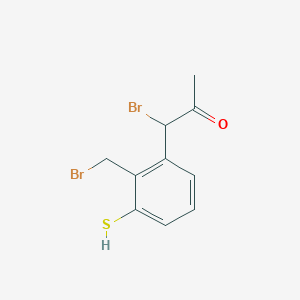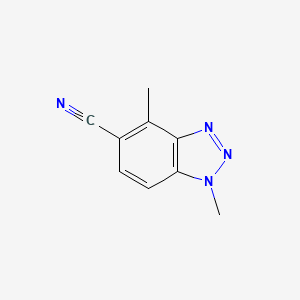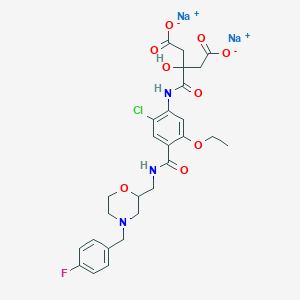
Tert-butyl ((1S,3R)-3-cyanocyclopentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl ((1S,3R)-3-cyanocyclopentyl)carbamate is a chemical compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butyl group, a cyanocyclopentyl moiety, and a carbamate functional group, making it a versatile intermediate in various chemical reactions and synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1S,3R)-3-cyanocyclopentyl)carbamate typically involves multi-step processes. One common method includes the reaction of (1S,3R)-3-cyanocyclopentylamine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl ((1S,3R)-3-cyanocyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyanide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Tert-butyl ((1S,3R)-3-cyanocyclopentyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of chiral drugs.
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of tert-butyl ((1S,3R)-3-cyanocyclopentyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The cyanocyclopentyl moiety may also interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate: Similar structure but with an aminocyclohexyl group instead of a cyanocyclopentyl group.
Tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate: Contains a hydroxy group instead of a cyanide group.
Uniqueness
Tert-butyl ((1S,3R)-3-cyanocyclopentyl)carbamate is unique due to the presence of the cyanide group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active molecules and specialty chemicals.
Propiedades
Fórmula molecular |
C11H18N2O2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,3R)-3-cyanocyclopentyl]carbamate |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-6H2,1-3H3,(H,13,14)/t8-,9+/m1/s1 |
Clave InChI |
LHUKLMWDVACRKQ-BDAKNGLRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)C#N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R,7S,7AR)-7-(Benzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B14044567.png)
![1-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)cyclopropane-1-carbonitrile](/img/structure/B14044573.png)










